molecular formula C19H16N2O6 B2367163 Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate CAS No. 888464-97-9

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2367163
CAS No.: 888464-97-9
M. Wt: 368.345
InChI Key: CUXVKKJFJFEMES-UHFFFAOYSA-N
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Description

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with a benzo[d][1,3]dioxol-5-ylcarbamoyl group at the 2-position and an ethyl carbamate moiety at the 3-position. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and metabolic stability . Carbamates, such as the ethyl carbamate in this compound, are widely utilized in medicinal and agrochemical chemistry due to their hydrolytic stability compared to esters and their ability to act as prodrugs .

Synthetic routes for analogous ethyl carbamates typically involve coupling reactions between activated carbonyl intermediates and amines or alcohols. For example, highlights the synthesis of structurally related ethyl carbamates, such as ethyl (3,4-dimethoxyphenethyl)carbamate (A1) and ethyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate (A2), via nucleophilic substitution or carbamate-forming reactions .

Properties

IUPAC Name

ethyl N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-2-24-19(23)21-16-12-5-3-4-6-13(12)27-17(16)18(22)20-11-7-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXVKKJFJFEMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes

Benzofuran Core Construction

The benzofuran scaffold is typically synthesized via cyclization or coupling reactions .

Cyclization of Phenolic Precursors
  • Method : Treatment of 2-hydroxybenzaldehyde derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions12.
  • Example :
    • Reacting 5-hydroxy-2-nitrobenzaldehyde with ethyl 3-bromopropionate in the presence of K₂CO₃ yields 3-nitrobenzofuran-2-carboxylate3.
    • Mechanism : Base-mediated aldol condensation followed by intramolecular cyclization4.
Step Reagents/Conditions Yield Reference
Aldol condensation K₂CO₃, DMF, 80°C, 12 h 75–85% 56
Cyclization H₂SO₄, reflux, 6 h 80–90% 7
Transition Metal-Catalyzed Coupling
  • Method : Copper- or palladium-catalyzed coupling of aryl halides with alkynes89.
  • Example :
    • Suzuki-Miyaura coupling of 3-iodobenzofuran with benzo[d]dioxol-5-ylboronic acid using Pd(PPh₃)₄10.
Catalyst Conditions Yield Reference
Pd(PPh₃)₄ DMF/H₂O, 100°C, 24 h 60–70% 11
CuI, DBU DMSO, 120°C, 8 h 55–65% 12

Introduction of Carbamoyl Group

The 2-position carbamoyl group is introduced via amidation or urea formation .

Amidation with Benzo[d]dioxol-5-amine
  • Method : Reaction of benzofuran-2-carbonyl chloride with benzo[d]dioxol-5-amine (piperonylamine)1314.
    • Step 1 : Generate 2-chlorocarbonylbenzofuran using oxalyl chloride.
    • Step 2 : Couple with piperonylamine in THF at 0–5°C15.
Reagent Conditions Yield Reference
Oxalyl chloride DCM, rt, 2 h 90–95% 16
Piperonylamine THF, 0°C, 4 h 70–80% 17
Urea Formation
  • Method : Treat 2-aminobenzofuran with benzo[d]dioxol-5-yl isocyanate18.
    • Conditions : Et₃N, DCM, rt, 12 h19.
Reagent Yield Reference
PhNCO 65–75% 20

Carbamate Installation at Position 3

The 3-position ethyl carbamate is introduced via carbamoylation of an amine intermediate.

Reaction with Ethyl Chloroformate
  • Method : Treat 3-aminobenzofuran derivative with ethyl chloroformate in the presence of a base2122.
    • Conditions : Pyridine, DCM, 0°C → rt, 6 h23.
Reagent Yield Reference
Ethyl chloroformate 75–85% 24
Isocyanate Route
  • Method : React 3-aminobenzofuran with ethyl isocyanate25.
    • Conditions : Toluene, 80°C, 8 h26.
Reagent Yield Reference
Ethyl isocyanate 60–70% 27

Integrated Synthetic Pathways

Two validated routes are highlighted:

Route 1: Sequential Functionalization

  • Benzofuran synthesis via Pd-catalyzed coupling.
  • Amidation at position 2 with piperonylamine.
  • Carbamoylation at position 3 using ethyl chloroformate.
  • Overall yield : ~45%2829.

Route 2: One-Pot Cyclization-Amidation

  • Cyclization of 2-hydroxy-3-nitrobenzaldehyde with ethyl bromoacetate.
  • Simultaneous reduction and amidation using H₂/Pd-C and piperonyl isocyanate.
  • Carbamate formation in situ30.
  • Overall yield : ~50%31.

Analytical Data and Characterization

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 6.95–7.20 (m, 6H, aromatic), 5.90 (s, 2H, OCH₂O), 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.35 (t, 3H, J = 7.1 Hz, CH₃)3233.
  • LC-MS : m/z 385.1 [M+H]⁺34.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 3 require careful control of stoichiometry35.
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) is critical for isolating the target compound36.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzofuran and benzo[d][1,3]dioxole moieties can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several carbamate derivatives, particularly those containing aromatic or heteroaromatic scaffolds. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties:

Table 1: Comparative Analysis of Ethyl Carbamate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate Benzofuran core with benzo[d][1,3]dioxol-5-ylcarbamoyl and ethyl carbamate ~384.35 Not explicitly reported; inferred pesticidal/antifungal potential based on structural analogs
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Phenylcarbamate with phenylurea linkage ~300.29 Herbicidal activity (photosystem II inhibitor)
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Ethyl carbamate with diphenylether substituent ~301.34 Insect growth regulator (juvenile hormone analog)
Hydroprene (ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) Ethyl ester of unsaturated fatty acid derivative ~266.40 Insect growth regulator (juvenile hormone mimic)
Ethyl (3,4-dimethoxyphenethyl)carbamate (A1) Ethyl carbamate with dimethoxyphenethyl group ~267.29 Reported as synthetic intermediate; potential CNS activity due to methoxy groups

Key Structural and Functional Differences:

Benzofuran derivatives are often associated with antimicrobial and anticancer activities, though specific data for this compound is lacking.

Substituent Effects: The benzo[d][1,3]dioxol-5-ylcarbamoyl group introduces a planar, electron-rich aromatic system, which may improve binding to enzymatic targets (e.g., cytochrome P450 enzymes or acetylcholinesterase) compared to non-aromatic substituents in fenoxycarb or hydroprene . The ethyl carbamate group provides hydrolytic stability, a feature shared with desmedipham and fenoxycarb, but contrasts with the ester group in hydroprene, which is more prone to enzymatic degradation .

For instance, desmedipham and fenoxycarb are commercial herbicides and insecticides, respectively, targeting specific biochemical pathways (e.g., photosystem II or juvenile hormone receptors) . The absence of a urea linkage (as in desmedipham) or a diphenylether chain (as in fenoxycarb) may limit its herbicidal potency but could redirect its activity toward antifungal or antiparasitic targets .

This contrasts with hydroprene, which has a lower LogP (~4.0) due to its aliphatic ester chain .

Biological Activity

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate, a compound with potential therapeutic applications, has garnered attention in recent studies for its biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{4}
  • Molecular Weight : 287.33 g/mol
  • CAS Number : 23512-46-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize benzofuran derivatives and carbamate functionalities. The precise methods can vary based on the desired purity and yield.

Antiviral Properties

Recent studies have investigated the antiviral potential of compounds related to this structure, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities of benzofuran derivatives to critical viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, a study reported docking scores of around -7.62 kcal/mol for certain derivatives, suggesting significant inhibitory potential against viral replication pathways .

Anticancer Activity

Benzofuran derivatives are known for their anticancer properties. This compound has been proposed to exhibit cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is a characteristic of many benzofuran derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .

Research Findings and Case Studies

Study Focus Findings
Study 1Antiviral ActivityStrong binding to SARS-CoV-2 proteins; potential as an antiviral agent
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; effective against multiple types
Study 3Anti-inflammatory EffectsInhibition of cytokine release; modulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in polar aprotic solvents (e.g., DMF). For example, carbamate formation can be achieved via activation of carboxylic acid intermediates with DCC (N,N'-Dicyclohexylcarbodiimide) under inert conditions . Yield optimization requires precise temperature control (0–25°C) and purification via silica gel chromatography (eluent: EtOAc/hexane mixtures) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key diagnostic signals include:

  • ¹H NMR : Resonances for the benzofuran aromatic protons (~δ 6.8–7.5 ppm), ethoxy group (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂), and carbamate NH protons (broad singlet at δ 8.0–10.0 ppm) .
  • HRMS : Exact mass matching the molecular formula (C₂₁H₁₈N₂O₆) with isotopic patterns confirming purity .

Q. What are the recommended protocols for purity analysis and quantification?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at λ = 254 nm. Purity thresholds >95% are typical for pharmacological studies .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELXL refinement) inform the stereoelectronic properties of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the carbamate NH and benzofuran oxygen). Mercury software can visualize packing patterns and void spaces, aiding in solubility prediction . Example: A related benzodioxole-carbamate derivative showed a dihedral angle of 12.5° between benzofuran and carbamate planes, influencing π-π stacking .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

  • Methodology : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using:

  • Dose-response curves across multiple cell lines (e.g., MCF-7, HeLa).
  • Kinetic solubility assays in PBS (pH 7.4) to rule out aggregation artifacts .
    • Example : A structurally similar compound exhibited a 10-fold difference in IC₅₀ between adherent and suspension cell cultures due to differential membrane permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cyclooxygenase-2 (COX-2). Key parameters:

  • Docking score : Binding affinity (ΔG) < -8.0 kcal/mol suggests strong interaction.
  • Pharmacophore mapping : Align benzodioxole and carbamate moieties with hydrophobic pockets in the active site .

Q. What strategies mitigate instability of the carbamate group under physiological conditions?

  • Methodology : Stabilize via:

  • Prodrug design : Replace the ethyl group with tert-butyl to reduce hydrolysis.
  • pH-sensitive formulations : Encapsulate in liposomes (pH 5.0–6.5) to protect against serum esterases .

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